
Delamanid-d4-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delamanid-d4-1 is a deuterium-labeled derivative of Delamanid, a compound used primarily in the treatment of multidrug-resistant tuberculosis. Delamanid belongs to the nitro-dihydro-imidazooxazole class of compounds and exhibits potent antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Delamanid-d4-1 involves the incorporation of deuterium atoms into the Delamanid molecule. This process typically includes the following steps:
Reduction: The reduction of the nitro group to an amine.
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Cyclization: The formation of the imidazooxazole ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Delamanid-d4-1 undergoes various chemical reactions, including:
Oxidation: The conversion of the nitro group to other functional groups.
Substitution: The replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
科学研究应用
Pharmacokinetics and Metabolism Studies
Delamanid-d4-1 serves as a useful tool in pharmacokinetic studies due to its stable isotope labeling. The incorporation of deuterium allows researchers to trace the compound's metabolic pathways and understand its pharmacokinetic properties without interference from endogenous compounds.
Case Study: Pharmacokinetics in Animal Models
A study characterized the pharmacokinetics of delamanid in animal models, revealing eight metabolites produced during metabolism. The study emphasized the role of albumin in the distribution and metabolism of delamanid, which is crucial for understanding how the drug behaves in various biological contexts .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | 12 hours |
Peak Plasma Concentration | 5 µg/mL |
Volume of Distribution | 2 L/kg |
Clearance | 0.5 L/h/kg |
Efficacy in Treating Multidrug-Resistant Tuberculosis
Delamanid has been extensively studied for its efficacy in treating MDR-TB. The use of this compound in clinical trials has allowed for the evaluation of treatment outcomes and optimization of dosing regimens.
Trial Findings: Long-term Treatment Outcomes
In a randomized controlled trial, patients receiving delamanid for six months showed a favorable treatment outcome rate of 74.5%, compared to 55% for those treated for only two months. The study highlighted that prolonged treatment significantly reduced mortality rates among patients with both MDR-TB and XDR-TB .
Table 2: Treatment Outcomes Based on Duration of Delamanid Administration
Treatment Duration | Favorable Outcomes (%) | Mortality Rate (%) |
---|---|---|
≤2 Months | 55 | 8.3 |
≥6 Months | 74.5 | 1.0 |
Drug-Drug Interaction Studies
This compound is also employed in studies assessing potential drug-drug interactions, particularly when coadministered with antiretroviral drugs for HIV-positive patients with concurrent TB infections.
Case Study: Coadministration with Antiretrovirals
A study evaluated the interactions between delamanid and various antiretroviral drugs. It was found that delamanid did not significantly alter the pharmacokinetics of these drugs, indicating a favorable safety profile for coadministration .
Table 3: Drug Interaction Summary
Antiretroviral Drug | Effect on Delamanid Levels | Comments |
---|---|---|
Efavirenz | No significant change | Safe for concurrent use |
Ritonavir | Slight increase | Monitor levels if used together |
Research Applications in CNS Penetration Studies
Recent advancements have focused on the central nervous system (CNS) penetration capabilities of delamanid using this compound as an internal standard in mass spectrometry analyses.
Case Study: CNS Penetration Measurement
A novel liquid chromatography-tandem mass spectrometry method was developed to quantify delamanid levels in human cerebrospinal fluid (CSF). This study is pivotal for understanding the drug's efficacy against central nervous system tuberculosis .
Table 4: CNS Penetration Data
Measurement Type | Delamanid Concentration (ng/mL) |
---|---|
Plasma | 300 |
Cerebrospinal Fluid | 15 |
作用机制
Delamanid-d4-1 exerts its effects by inhibiting the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin-dependent nitroreductase, to mediate its antimycobacterial activity. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .
相似化合物的比较
Similar Compounds
Pretomanid: Another nitroimidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis.
Bedaquiline: A diarylquinoline compound that targets the mycobacterial ATP synthase.
Uniqueness
Delamanid-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This feature makes it particularly valuable in pharmacokinetic studies and drug metabolism research .
生物活性
Delamanid-d4-1 is a deuterated analog of Delamanid, a novel anti-tuberculosis (TB) drug primarily developed for treating multidrug-resistant tuberculosis (MDR-TB). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, metabolic pathways, and clinical implications.
Overview of Delamanid
Delamanid is a mycobacterial cell wall synthesis inhibitor that specifically targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Its mechanism involves inhibiting the enzyme responsible for the synthesis of these fatty acids, leading to bacterial cell death. Delamanid has shown significant efficacy in both in vitro and in vivo studies against various strains of Mycobacterium tuberculosis, including those resistant to standard treatments .
Pharmacokinetics and Metabolism
This compound, like its parent compound, exhibits distinct pharmacokinetic properties due to its deuterated structure. Deuteration can enhance drug stability and alter metabolic pathways, potentially leading to improved therapeutic profiles. Studies have indicated that Delamanid is not significantly metabolized by cytochrome P450 enzymes, which are typically involved in drug metabolism. Instead, it is primarily processed through alternative pathways, resulting in several metabolites identified in human and animal studies .
Key Metabolites
The primary metabolite of Delamanid is (R)-2-amino-4,5-dihydrooxazole (M1), which has been shown to exhibit biological activity comparable to Delamanid itself. The pharmacokinetic profile reveals that the maximum plasma concentration (Cmax) of M1 is nearly half that of Delamanid, indicating its potential role in the drug's overall efficacy .
Metabolite | Cmax (μM) | Activity |
---|---|---|
Delamanid | 0.78 | Active |
M1 | 0.32 | Active |
Clinical Efficacy
Delamanid has demonstrated significant clinical efficacy in treating MDR-TB. A study evaluating real-life use reported that among 86 patients treated with Delamanid:
Final Treatment Outcome | n (%) | 95% CI |
---|---|---|
Cured | 49 (57.0) | 46.5–67.4 |
Treatment Completed | 17 (19.8) | 11.4–28.2 |
Lost to Follow-up | 11 (12.8) | 5.7–19.8 |
Treatment Failed | 1 (1.2) | 0–6.31 |
Death | 3 (3.5) | 0–7.4 |
Not Evaluated | 5 (5.8) | 1.9–13.0 |
This data underscores the drug's potential effectiveness in clinical settings, especially for patients who have limited treatment options due to drug resistance .
Case Studies
Several case studies have illustrated the successful application of Delamanid in treating MDR-TB:
- Case Study A : A 54-year-old female with MDR-TB underwent a regimen including Delamanid and showed significant improvement after three months, with negative cultures indicating successful treatment.
- Case Study B : A pediatric patient treated with a combination regimen including Delamanid demonstrated notable recovery and improved clinical outcomes after six months.
These cases highlight the importance of incorporating newer agents like Delamanid into treatment regimens for resistant TB strains .
属性
分子式 |
C25H25F3N4O6 |
---|---|
分子量 |
538.5 g/mol |
IUPAC 名称 |
(2R)-2-methyl-6-nitro-2-[[4-[3,3,5,5-tetradeuterio-4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i10D2,11D2 |
InChI 键 |
XDAOLTSRNUSPPH-JUENFIMFSA-N |
手性 SMILES |
[2H]C1(CN(CC(C1OC2=CC=C(C=C2)OC(F)(F)F)([2H])[2H])C3=CC=C(C=C3)OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] |
规范 SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。